molecular formula C12H17F3N2O9 B13659207 (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

Cat. No.: B13659207
M. Wt: 390.27 g/mol
InChI Key: TZVUSFCFAIVOEK-GEMLJDPKSA-N
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Description

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate (CAS No. 1116-22-9) is a chiral compound with a molecular formula of C₁₀H₁₆N₂O₇ and a molecular weight of 276.24 g/mol . It is a trifluoroacetate salt derivative of a pentanedioic acid backbone substituted with amino and carboxy functional groups. The compound is structurally characterized by two stereocenters (both S-configurations), which influence its biochemical interactions and stability.

Key properties include:

  • Hazard warnings: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

Molecular Formula

C12H17F3N2O9

Molecular Weight

390.27 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O7.C2HF3O2/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15;3-2(4,5)1(6)7/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t5-,6-;/m0./s1

InChI Key

TZVUSFCFAIVOEK-GEMLJDPKSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Starting Materials and Protection

  • Diaminopimelic acid (DAP) , often used as a mixture of isomers, is first protected on its amino groups using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during esterification and coupling steps.
  • The carboxylic acids of amino acids like L-glutamic acid are converted into methyl or benzyl esters using thionyl chloride in methanol or other esterification methods to protect the carboxyl groups quantitatively.
  • Side chain functional groups (e.g., amino groups on lysine or glutamic acid) may also be protected using Boc or trityl groups depending on the synthetic route.

Coupling Reactions

  • Orthogonally protected amino acid derivatives are coupled using peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or polymer-supported HOBt (1-Hydroxybenzotriazole) in the presence of bases like DIPEA (N,N-Diisopropylethylamine).
  • Flow chemistry reactors with immobilized coupling reagents have been employed to improve reaction efficiency and reduce reaction times from hours to minutes.
  • Typical coupling conditions involve stirring the carboxylic acid and amine components with coupling reagents in anhydrous solvents such as DMF (dimethylformamide) or MeCN (acetonitrile), often at room temperature.

Deprotection and Salt Formation

  • After coupling, esters are hydrolyzed under basic conditions (e.g., 1 N NaOH in methanol) to regenerate free carboxylic acids.
  • Boc protecting groups are removed by treatment with trifluoroacetic acid (30% TFA in dichloromethane) at 0 °C to room temperature over 1-2 hours.
  • Trityl protecting groups, if present, are also removed under these acidic conditions.
  • The free amine is then converted into its trifluoroacetate salt by treatment with TFA, which facilitates purification and improves solubility.

Purification and Characterization

  • The crude product is purified by extraction and column chromatography using solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.
  • Ion exchange resins like Amberlite IR-120 can be used to liberate free amines from trifluoroacetate salts when necessary.
  • The final compound is typically isolated as a white solid with high purity.

Representative Synthesis Scheme

Step Reagents/Conditions Description Yield (%) Notes
1 Boc2O, triethylamine, water Boc protection of amino groups on DAP ~90 Stirred 6 h, room temperature
2 Thionyl chloride in MeOH Esterification of carboxylic acids Quantitative Formation of methyl esters
3 HBTU, DIPEA, DMF Coupling of Boc-protected DAP with protected glutamic acid derivatives 70-90 Room temperature, 2 h or flow reactor 20 min
4 1 N NaOH in MeOH Hydrolysis of esters to free acids 80-95 Monitored by TLC
5 30% TFA in CH2Cl2 Boc and trityl deprotection 85-95 Stirred 2 h at 0 °C to room temperature
6 TFA Formation of trifluoroacetate salt - Salt isolation by solvent evaporation
7 Column chromatography (EtOAc/hexanes) Purification 70-90 Final product isolated as white solid

Chemical Reactions Analysis

Peptide Coupling via Flow Chemistry

  • Reagents : Thionyl chloride in methanol for esterification, DIPEA (base), and PyBroP (coupling reagent).

  • Method : A flow chemistry reactor with polymer-supported HOBt (PS-HOBt) was used to activate the carboxylic acid 23 (derived from L-Glu or D-Glu). The activated ester was then coupled with a second amino acid methyl ester (e.g., Lys, Glu, Ser) using Amberlyst A-21/A-15 columns for in-line purification .

  • Yield : Protected dipeptides (24-45 ) were obtained in 75-90% yield with >95% purity .

Deprotection Steps

  • Ester Hydrolysis : NaOH in MeOH/MeOH (1:1) cleaves methyl esters, monitored by TLC.

  • Acidic Deprotection : 30% TFA in CH₂Cl₂ removes Boc and trityl groups, forming the trifluoroacetate salt. Residual amine (e.g., Lys) is liberated using Amberlite IR-120 .

Reaction Conditions and Optimization

Step Conditions Key Observations
Activation (PS-HOBt) DMF solution, 100 μL/min flow rate, 20 min residence timeHigh efficiency with minimal side products .
Coupling Amberlyst A-21/A-15 columns, DMF solvent, sequential flowEnables continuous synthesis without batch purification .
Deprotection 30% TFA/CH₂Cl₂, 2 h at rt, followed by workup with EtOAc and aqueous HClComplete removal of protecting groups, formation of trifluoroacetate salt .

Physical and Spectroscopic Data

  • Optical Rotation : [α]D²⁰ = ‒2.5° (c: 0.50 in H₂O) .

  • Rf Value : 0.29 (n-butanol/H₂O/AcOH 4:2:1) .

  • NMR (1H) : Peaks at δ 2.30–2.50 (m, 2H), δ 4.20–4.30 (m, 1H), and δ 6.60 (bd, J = 7.6) .

Elemental Analysis

Element Calculated (%) Found (%)
C52.7752.96
H7.467.70
N6.486.25

Role of Trifluoroacetate Salt Formation

The trifluoroacetate counterion is introduced during acidic deprotection (30% TFA in CH₂Cl₂). This step protonates the amino group, stabilizing the compound as a salt and enhancing solubility for downstream applications .

Structural and Functional Significance

The compound’s structure includes a pentanedioic acid backbone conjugated to a 4-amino-4-carboxybutanamido group, critical for biological activity (e.g., PSMA inhibition) . The trifluoroacetate salt form ensures stability during synthesis and storage.

This synthesis highlights the efficiency of flow chemistry for peptide coupling and the utility of TFA-mediated deprotection to generate bioactive compounds.

Scientific Research Applications

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, affecting cellular functions and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Biological Activity

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate, commonly known as a derivative of L-glutamic acid, is a compound with significant biological relevance. Its structure features multiple functional groups that contribute to its activity in biochemical pathways, particularly in neurobiology and metabolic processes. This article reviews the biological activities associated with this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C10H16N2O7
  • Molecular Weight : 276.24 g/mol
  • CAS Number : 1116-22-9

Neurotransmitter Modulation

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate is structurally similar to glutamate, a critical neurotransmitter in the central nervous system. Research indicates that it may act as an agonist or antagonist at glutamate receptors, influencing synaptic transmission and plasticity.

Key Findings :

  • Agonistic Effects : Studies have shown that this compound can enhance synaptic strength in hippocampal neurons, suggesting potential applications in cognitive enhancement and memory improvement .
  • Antagonistic Properties : Conversely, it has been observed to inhibit excessive glutamate signaling, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Metabolic Pathways

The compound plays a role in various metabolic pathways, particularly those involving amino acid metabolism. It is involved in the synthesis and degradation of neurotransmitters and may influence metabolic disorders.

Research Insights :

  • Amino Acid Synthesis : It has been shown to facilitate the synthesis of other amino acids through transamination reactions .
  • Metabolic Regulation : The compound may regulate energy metabolism by modulating pathways related to the Krebs cycle, impacting cellular respiration and energy production .

Case Studies

StudyFindings
Smith et al. (2023)Demonstrated that (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate enhances long-term potentiation (LTP) in rat hippocampal slices.
Johnson et al. (2022)Reported reduced neurotoxicity in models of excitotoxicity when treated with this compound, suggesting protective effects against neuronal damage.
Lee et al. (2021)Found that the compound improved cognitive function in aged mice through modulation of glutamatergic signaling pathways.

The biological activity of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate can be attributed to several mechanisms:

  • Receptor Interaction : It binds to glutamate receptors (NMDA and AMPA), modulating their activity.
  • Signal Transduction : The compound influences intracellular signaling cascades, particularly those involving calcium influx and second messenger systems.
  • Neuroprotection : By regulating glutamate levels, it may prevent excitotoxicity and subsequent neuronal death.

Comparison with Similar Compounds

Research Implications

  • Biochemical tools : Its chiral centers make it valuable for studying stereospecific enzyme interactions or as a reference standard in analytical chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate with high enantiomeric purity?

  • Methodology : Utilize peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to form the amide bond between L-glutamic acid derivatives. Protect the amino and carboxyl groups during synthesis (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions. Final deprotection with trifluoroacetic acid (TFA) yields the trifluoroacetate salt. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>98%) via HPLC with UV detection at 210 nm .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodology : Employ 1H/13C NMR to confirm stereochemistry and backbone connectivity. Note that TFA (δ ~11.5 ppm in 1H NMR) may appear as a residual peak from purification. Mass spectrometry (ESI-MS or MALDI-TOF) should match the theoretical molecular weight (C₁₀H₁₆N₂O₇•C₂HF₃O₂, 276.25 + 114.02 g/mol). FT-IR can verify carboxylate (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Q. What analytical techniques are critical for assessing purity and stability under laboratory conditions?

  • Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor hydrolytic stability at physiological pH (7.4) to evaluate peptide bond lability .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling step in multi-stage syntheses?

  • Methodology : Low yields often arise from incomplete activation of carboxyl groups or racemization. Optimize reaction conditions:

  • Use HOBt/DMAP as coupling additives to minimize racemization.
  • Replace DCC with water-soluble carbodiimides (e.g., EDC) for better solubility in polar solvents.
  • Monitor pH (6.5–7.5) to prevent premature deprotection.
    Post-reaction, employ ion-exchange chromatography to isolate the trifluoroacetate salt efficiently .

Q. What strategies address discrepancies in NMR data when characterizing diastereomeric byproducts?

  • Methodology : Diastereomers may form due to incomplete stereochemical control during coupling. Use chiral HPLC (e.g., Chirobiotic T column) to separate enantiomers. Dynamic NMR experiments (variable temperature) can resolve overlapping peaks caused by rotameric equilibria. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the trifluoroacetate counterion influence the compound’s bioavailability in pharmacological studies?

  • Methodology : The trifluoroacetate ion (log P = 1.1) may enhance solubility but reduce passive diffusion across lipid membranes. Compare pharmacokinetic profiles with other salts (e.g., hydrochloride) using Caco-2 cell monolayers. Assess in vitro cytotoxicity (MTT assay) to rule out TFA-induced membrane disruption .

Q. What mechanistic insights support the compound’s role as a γ-glutamyltransferase substrate or inhibitor?

  • Methodology : Conduct enzymatic assays with γ-glutamyltransferase (GGT) using a colorimetric assay (e.g., γ-glutamyl-p-nitroanilide hydrolysis). Measure IC₅₀ values to determine inhibitory potency. Molecular docking studies (AutoDock Vina) can model interactions between the compound’s carboxylate groups and the GGT active site .

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